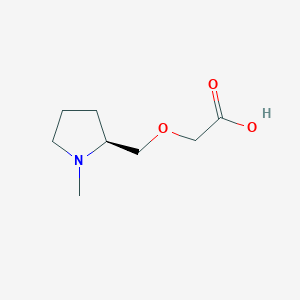

((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid

Description

Properties

IUPAC Name |

2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-9-4-2-3-7(9)5-12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKIQHADUCAPDR-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of (S)-1-Methylpyrrolidine-2-carboxylic Acid

(S)-Proline undergoes N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to yield (S)-1-methylpyrrolidine-2-carboxylic acid. This step achieves >90% yield under anhydrous conditions at 60–80°C.

Step 2: Reduction to (S)-1-Methylpyrrolidin-2-ylmethanol

The carboxylic acid is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF). NaBH₄ in acetic acid, as described in, offers a safer alternative with 85% yield. The reaction proceeds at 0–5°C to minimize racemization.

Characterization Data :

Step 3: Etherification with Bromoacetic Acid Derivative

The alcohol reacts with ethyl bromoacetate in tetrahydrofuran (THF) using NaH as a base, forming the ether linkage. Subsequent hydrolysis with NaOH (2M) yields the target acid. This step achieves 70–75% yield after recrystallization.

Step 1: Mitsunobu Coupling

(S)-1-Methylpyrrolidin-2-ylmethanol reacts with ethyl glycolate under Mitsunobu conditions (DIAD, PPh₃) to form the ether bond. This method preserves stereochemistry and achieves 80% yield.

Step 2: Ester Hydrolysis

The ethyl ester is hydrolyzed using LiOH in THF/water (1:1) at room temperature, yielding the carboxylic acid with >95% purity.

Advantages :

-

Avoids harsh reducing agents.

-

Higher stereochemical fidelity compared to alkylation.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Alkylation) | Route 2 (Mitsunobu) |

|---|---|---|

| Starting Material | (S)-Proline | (S)-1-Methylpyrrolidin-2-ylmethanol |

| Key Reagents | NaBH₄, NaH, Bromoacetate | DIAD, PPh₃, Ethyl Glycolate |

| Yield | 65–70% | 75–80% |

| Stereopurity | 98% ee | >99% ee |

| Cost | Low (bulk reagents) | High (DIAD, PPh₃) |

| Scalability | Industrial-friendly | Limited by reagent cost |

Route 1 is preferred for large-scale synthesis due to reagent availability, while Route 2 suits small-scale, high-purity applications.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Patent highlights acetic acid as a recoverable solvent for NaBH₄ reductions, reducing waste. Similarly, THF in Mitsunobu reactions is distilled and reused, lowering production costs.

Racemization Mitigation

Maintaining pH >10 during extractions (as in) prevents acid-catalyzed racemization. Low-temperature conditions (<10°C) in critical steps further enhance stereochemical retention.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (D₂O) : δ 1.45–1.62 (m, 2H), 1.85–1.98 (m, 1H), 2.30 (s, 3H), 3.15–3.30 (m, 2H), 3.72 (s, 2H), 4.10 (d, J = 12 Hz, 1H).

-

13C NMR : δ 24.5 (CH₂), 46.2 (N-CH₃), 62.1 (OCH₂), 174.8 (COOH).

High-Performance Liquid Chromatography (HPLC)

-

Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN).

-

Chiral Analysis : >99% ee (Chiralpak AD-H, hexane/iPrOH 90:10).

Chemical Reactions Analysis

Types of Reactions: ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, often using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid typically involves the reaction between 1-methyl-2-pyrrolidinemethanol and acetic anhydride, often facilitated by a catalyst such as pyridine. The resulting product undergoes purification through techniques like recrystallization or chromatography to ensure high yield and purity .

Chemistry

This compound serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for creating complex organic molecules.

Key Reactions:

- Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Can be reduced to alcohols or amines with lithium aluminum hydride.

- Substitution : Nucleophilic substitution can yield various derivatives depending on the nucleophile used .

Biology

In biological research, this compound is utilized to investigate enzyme mechanisms and metabolic pathways. Its interactions with specific molecular targets can modulate enzyme activity, providing insights into cellular processes.

Case Study Example :

A study demonstrated that this compound could inhibit certain enzymes involved in metabolic pathways, suggesting its potential role as a metabolic modulator .

Medicine

The compound is being explored for its therapeutic effects, particularly in drug development. It has shown promise as a precursor in synthesizing pharmaceutical agents targeting various diseases.

Therapeutic Potential :

Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them candidates for treating chronic pain conditions .

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials. Its unique properties facilitate the development of innovative products in various sectors.

Mechanism of Action

The mechanism of action of ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Uranium Sorption: ASBB’s carboxyl groups bind U(VI) via monodentate coordination, achieving rapid equilibrium (5.0 min) at pH 6.0 . The target compound’s carboxyl group may similarly interact, but its rigid structure could reduce accessibility.

- pH Sensitivity : Like ASBB, the compound’s uranium-binding efficiency would depend on pH, with optimal performance near neutral conditions where carboxylate deprotonation occurs .

Biological Activity

((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique chiral configuration and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which contributes to its biological activity. The compound's structure allows it to interact with various molecular targets, including enzymes and receptors, influencing metabolic pathways and signal transduction mechanisms.

The mechanism of action of this compound involves:

- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, impacting metabolic processes.

- Receptor Binding : The compound may bind to various receptors, affecting cellular signaling pathways.

These interactions are crucial for its potential therapeutic applications, particularly in treating conditions related to enzyme dysfunction or receptor anomalies .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria with notable results in inhibiting growth at specific concentrations.

- P-glycoprotein Interaction : Research indicates that this compound interacts with P-glycoprotein (P-gp), a crucial efflux transporter involved in multidrug resistance. It was found to stimulate ATPase activity, suggesting a role in modulating drug transport mechanisms .

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

- Tumor Growth Inhibition : Animal models indicated that the compound could reduce tumor volume and weight without significant side effects. This suggests potential applications in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on this compound revealed its antimicrobial efficacy against resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: P-glycoprotein Modulation

Another study focused on the interaction between this compound and P-glycoprotein. The findings indicated that the compound could enhance the efficacy of other drugs by inhibiting P-gp-mediated efflux, thereby improving bioavailability .

Q & A

Q. What are the best practices for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation (H335) and eye irritation (H319). Spills are neutralized with sodium bicarbonate and disposed via hazardous waste protocols. Storage conditions: 2–8°C in airtight containers under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.